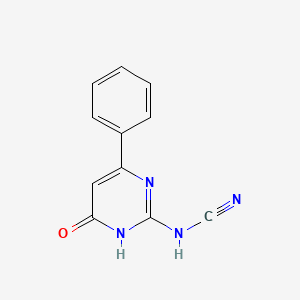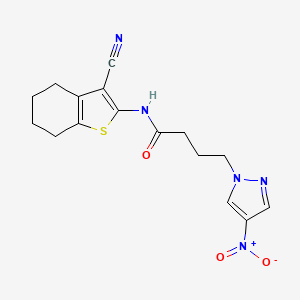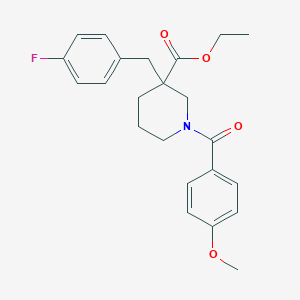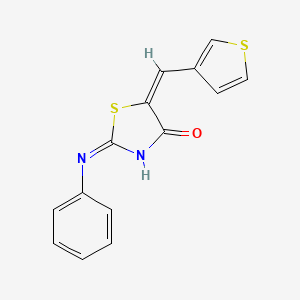![molecular formula C21H18N2O2 B6076696 4-Methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione](/img/structure/B6076696.png)
4-Methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione is a nitrogen-containing heterocyclic compound This compound is part of the pyrroloquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione typically involves multi-step reactions. One common method includes the reaction of diketene, isatin, and primary amines in ethanol, promoted by pyrazole . This method is advantageous due to its operational simplicity, mild conditions, and excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The green synthesis approach, which avoids toxic solvents and uses readily available precursors, is particularly favored in industrial settings .
化学反应分析
Types of Reactions
4-Methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
科学研究应用
4-Methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used to investigate biological pathways and interactions due to its bioactive properties.
Industry: It is used in the development of dyes, fragrances, and other industrial products.
作用机制
The mechanism of action of 4-Methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrroloquinoline derivatives, such as:
2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]quinoline-1,3-dione): Known for its kinase inhibitory activity.
Quinolinyl-pyrazoles: These compounds have diverse pharmacological activities and are used in medicinal chemistry.
Uniqueness
4-Methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione is unique due to its specific substituents and the resulting biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
4-methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-13(12-15-8-4-3-5-9-15)23-20(24)18-14(2)22-17-11-7-6-10-16(17)19(18)21(23)25/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOBZYUXYMIACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)C(C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-4-[5-[(E)-2-cyano-3-(3-ethoxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid](/img/structure/B6076633.png)

![1-(4-ethyl-1-piperazinyl)-3-[3-({[3-(3-pyridinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6076651.png)
![2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6076658.png)


![2-[(Cyclopentylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6076673.png)
![2-[1-(4-ethoxybenzyl)-4-(3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6076681.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6076688.png)
![N'-(2-hydroxybenzylidene)-2-[(4-methoxybenzyl)thio]acetohydrazide](/img/structure/B6076690.png)

![2-{4-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B6076712.png)
![(1-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6076722.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6076725.png)
